3,3,3-Trifluoro-2-phenylpropanenitrile CAS number and molecular weight
3,3,3-Trifluoro-2-phenylpropanenitrile CAS number and molecular weight
An In-Depth Technical Guide to 3,3,3-Trifluoro-2-phenylpropanenitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,3,3-Trifluoro-2-phenylpropanenitrile, a fluorinated organic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule in public databases, this document synthesizes predicted data with empirical information from closely related structural analogs to offer a robust and practical resource for laboratory professionals.
Core Compound Identification and Properties
3,3,3-Trifluoro-2-phenylpropanenitrile, also known as α-(Trifluoromethyl)benzyl cyanide or α-(Trifluoromethyl)phenylacetonitrile, is a nitrile bearing a phenyl group and a trifluoromethyl group on the α-carbon. The trifluoromethyl group is a key structural motif in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2]
Molecular Structure and Key Identifiers:
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Molecular Formula: C₉H₆F₃N[3]
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Monoisotopic Mass: 185.04523 Da[3]
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InChIKey: GTTJSBZHRDAELL-UHFFFAOYSA-N[3]
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CAS Number: A specific CAS Registry Number for 3,3,3-Trifluoro-2-phenylpropanenitrile is not readily found in major public chemical databases. Researchers should verify the identity of any acquired samples through analytical methods such as NMR and mass spectrometry.
Physicochemical Properties:
Experimental data for 3,3,3-Trifluoro-2-phenylpropanenitrile is scarce. The table below presents predicted data alongside experimental data for a structural isomer, 3-(Trifluoromethyl)phenylacetonitrile, to provide context.
| Property | 3,3,3-Trifluoro-2-phenylpropanenitrile (Predicted) | 3-(Trifluoromethyl)phenylacetonitrile (Experimental) |
| Molecular Weight | 185.15 g/mol (calculated) | 185.15 g/mol |
| XlogP | 2.7[3] | 2.6 |
| Boiling Point | Not available | ~235 °C |
| Flash Point | Not available | 102 °C[4] |
| Density | Not available | 1.25 g/mL[4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Logic:
The direct trifluoromethylation of the enolate of phenylacetonitrile is a direct approach. This would involve deprotonation at the benzylic position followed by reaction with an electrophilic trifluoromethylating agent (e.g., a Togni or Umemoto reagent). The success of this reaction would depend on carefully controlling the reaction conditions to avoid side reactions.
Caption: Proposed synthetic pathway for 3,3,3-Trifluoro-2-phenylpropanenitrile.
Validated Protocol for a Structural Isomer: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile
A documented approach for the synthesis of the related isomer, 3-(trifluoromethyl)phenylacetonitrile, involves a multi-step process starting from p-aminophenylacetonitrile. This method, while not directly applicable to the target molecule, illustrates a practical approach to introducing a trifluoromethyl group onto a phenylacetonitrile scaffold.
Experimental Protocol:
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Trifluoromethylation: p-Aminophenylacetonitrile is subjected to a trifluoromethylation reaction.
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Diazotization: The resulting 3-trifluoromethyl-4-aminophenylacetonitrile is then treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid at low temperatures (0 to -10 °C) to form a diazonium salt.
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Reduction: The diazonium salt is subsequently reduced to remove the amino group, yielding 3-(trifluoromethyl)phenylacetonitrile.
Caption: Synthetic workflow for 3-(Trifluoromethyl)phenylacetonitrile.
Applications in Research and Drug Development
Specific applications for 3,3,3-Trifluoro-2-phenylpropanenitrile have not been documented in the reviewed literature. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
The Role of the Trifluoromethyl Group:
The incorporation of a trifluoromethyl group into a molecule can profoundly alter its physicochemical properties in ways that are beneficial for drug development.[1][2]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.[6]
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Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
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Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronics of a molecule, potentially leading to stronger interactions with biological targets.[6]
Caption: Impact of the trifluoromethyl group on drug properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,3,3-Trifluoro-2-phenylpropanenitrile is not available. The following guidance is based on the hazard profiles of closely related compounds, such as other fluorinated nitriles.[4]
Potential Hazards:
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Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. The metabolic release of cyanide is a potential concern.
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Irritation: May cause skin and serious eye irritation.[4]
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Flammability: Some related compounds are flammable liquids.[4]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
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Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂).[4]
-
First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]
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Disclaimer: This information is provided for guidance only and is based on data for related compounds. A thorough risk assessment should be conducted before handling 3,3,3-Trifluoro-2-phenylpropanenitrile.
References
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SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles. (n.d.). Retrieved February 5, 2026, from [Link]
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3,3,3-trifluoro-2-phenylpropanenitrile (C9H6F3N) - PubChemLite. (n.d.). Retrieved February 5, 2026, from [Link]
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3-(Trifluoromethyl)phenylacetonitrile - LookChem. (n.d.). Retrieved February 5, 2026, from [Link]
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α-Trifluoromethyl carbonyl compounds synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
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3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | C4HF6N | CID 12567436 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
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2-Propenenitrile, 2,3,3-trifluoro- | C3F3N | CID 136283 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. (n.d.).
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Pogostone - CAS Common Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]
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3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile - ChemBK. (2024, April 10). Retrieved February 5, 2026, from [Link]
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A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action | PLOS One. (2018, April 4). Retrieved February 5, 2026, from [Link]
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Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024, July 25). Retrieved February 5, 2026, from [Link]
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Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation - Frontiers. (2021, September 6). Retrieved February 5, 2026, from [Link]
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Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids - PubMed. (2022, December 15). Retrieved February 5, 2026, from [Link]
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(PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells - ResearchGate. (2020, April 23). Retrieved February 5, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved February 5, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved February 5, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved February 5, 2026, from [Link]
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